molecular formula C6H11NO3 B556455 Methyl 3-acetamidopropanoate CAS No. 31295-20-2

Methyl 3-acetamidopropanoate

Cat. No. B556455
CAS RN: 31295-20-2
M. Wt: 145,16 g/mole
InChI Key: FDIFXCFYMLCGNA-UHFFFAOYSA-N
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Description

Methyl 3-acetamidopropanoate is a chemical compound with the molecular formula C6H11NO3 . It contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) . It is used in the synthesis of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of Methyl 3-acetamidopropanoate consists of a total of 21 atoms. There are 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .

Scientific Research Applications

  • One-Pot Synthesis Applications : Methyl 3-acetamidopropanoate is used in the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates, as explored by Basavaiah, Padmaja, and Satyanarayana (2000) in "The Baylis-Hillman reaction: one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates" (Basavaiah, Padmaja, & Satyanarayana, 2000).

  • Pyrrolidinone Derivatives Synthesis : Pelletier, Ray, and Dixon (2009) in "Nitro-Mannich/lactamization cascades for the direct stereoselective synthesis of pyrrolidin-2-ones" describe using Methyl 3-acetamidopropanoate in a reaction for the direct preparation of pyrrolidinone derivatives, which are broad in scope and highly diastereoselective (Pelletier, Ray, & Dixon, 2009).

  • Bioactivity Potential : The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, synthesized from a reaction involving Methyl 3-acetamidopropanoate, shows potential bioactivity as an analgesic and antidyslipidemic agent, as reported by Navarrete-Vázquez et al. (2011) in their study "Synthesis and Crystal Structure of Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, A Potential Anti-inflammatory and Antidyslipidemic Hybrid" (Navarrete-Vázquez et al., 2011).

  • Thermolysis Reaction Study : Sánchez, Quijano, and Notario (2004) investigated the thermolysis reaction of methyl β-hydroxycarboxylates, including Methyl 3-hydroxypropanoate, in their study "Theoretical study of the thermolysis reaction of methyl-hydroxycarboxylates in the gas phase." This research provides insights into reaction mechanisms and kinetics (Sánchez, Quijano, & Notario, 2004).

  • Histamine Catabolism Research : In the study "Catabolism of 3 H-histamine in the rat brain after intracisternal administration" by Schwartz et al. (1971), Methyl 3-acetamidopropanoate was likely utilized as part of the research into the catabolism of histamine in the rat brain (Schwartz et al., 1971).

Safety And Hazards

The safety data sheet for Methyl 3-acetamidopropanoate is not available in the literature . Therefore, the specific safety and hazard information for this compound is not known.

properties

IUPAC Name

methyl 3-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5(8)7-4-3-6(9)10-2/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIFXCFYMLCGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511683
Record name Methyl N-acetyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-acetamidopropanoate

CAS RN

31295-20-2
Record name Methyl N-acetyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to scheme II, β-alanine methyl ester hydrochloride 4 is reacted with acetyl chloride giving N-acetyl-β-alanine methyl ester 5 which is reacted with disulfide cystamine 6 upon heating neat at 80° C. giving the tetraamide disulfide product N, N - (Dithiodi-2, 1-ethanediyl bis [3-(acetylamino) propanamide 7. Reductive cleavage of the disulfide bond of 7 with sodium borohydride in methanol gives the unstable thiol 8 which is reacted in situ with an excess of oleoyl chloride 1, giving the thioester product S-[2-[[3-(acetylamino)-1-oxopropyl]amino]ethyl]-9(Z)-octadecenethioate 9. ##STR11##
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 10.0 g portion of β-alanine methyl ester hydrochloride was slurried in 200 ml of dichloromethane. A 20 ml portion of acetyl chloride and 20 g of anhydrous potassium carbonate were added and the mixture was stirred vigorously for 48 hours. The mixture was poured into 400 ml of ether, 20 g of fresh anhydrous potassium carbonate added and the solids allowed to settle for 15 minutes. Suction filtration through celite and concentration gave an oil. This oil was concentrated four times from 50 ml portions of toluene, giving 4.73 g of the desired compound as a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Agrawal, P Jain… - Combinatorial chemistry & …, 2012 - ingentaconnect.com
Three-dimensional pharmacophore hypothesis was established based on a set of known DPP-IV inhibitor using PharmaGist software program understanding the essential structural …
Number of citations: 13 www.ingentaconnect.com
YT Kuo, CY Chen, GC Liu, YM Wang - Plos one, 2016 - journals.plos.org
Liver tumors are common and imaging methods, particularly magnetic resonance imaging (MRI), play an important role in their non-invasive diagnosis. Previous studies have shown …
Number of citations: 7 journals.plos.org

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